molecular formula C24H18N2O2 B14413115 2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-06-3

2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14413115
CAS No.: 84809-06-3
M. Wt: 366.4 g/mol
InChI Key: WMFMXCCUWWWUMV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease processes, such as the PI3K/Akt/mTOR signaling pathway in cancer cells . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

CAS No.

84809-06-3

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-hydroxy-N-(4-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C24H18N2O2/c1-14-6-9-16(10-7-14)25-24(28)20-12-15-8-11-18-17-4-2-3-5-21(17)26-23(18)19(15)13-22(20)27/h2-13,26-27H,1H3,(H,25,28)

InChI Key

WMFMXCCUWWWUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O

Origin of Product

United States

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